1-(difluoromethyl)-3-nitro-1H-1,2,4-triazole

Description

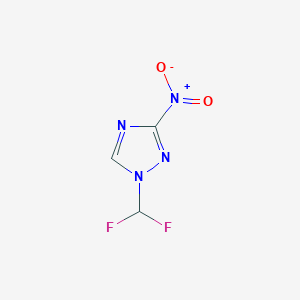

1-(Difluoromethyl)-3-nitro-1H-1,2,4-triazole is a triazole derivative characterized by a nitro group at the 3-position and a difluoromethyl substituent at the 1-position of the triazole ring.

Properties

IUPAC Name |

1-(difluoromethyl)-3-nitro-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F2N4O2/c4-2(5)8-1-6-3(7-8)9(10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBGCZYHAOFRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of difluorocarbene reagents, which react with the triazole precursor under controlled conditions to form the desired compound . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of 1-(difluoromethyl)-3-amino-1H-1,2,4-triazole.

Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(difluoromethyl)-3-nitro-1H-1,2,4-triazole typically involves methods such as click chemistry or other organic synthesis techniques that allow for the introduction of various substituents on the triazole ring. The presence of the difluoromethyl group enhances the compound's lipophilicity and biological activity.

Antimicrobial Properties

This compound derivatives have shown significant antimicrobial activity. Research indicates that these compounds can exhibit potent effects against various bacterial strains and fungi. For instance:

- Antibacterial Activity : Compounds derived from this triazole have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 2 μg/mL, indicating strong antibacterial properties .

- Antifungal Activity : Some derivatives have shown antifungal activity superior to traditional antifungal agents like fluconazole. For example, certain triazole derivatives exhibited MIC values as low as 0.0156 μg/mL against Candida albicans .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have reported:

- In Vitro Efficacy : Various derivatives showed IC50 values less than 1 µM against T. cruzi amastigotes in infected L6 cells. Notably, some compounds were found to be 68-fold more active than the reference drug benznidazole .

- In Vivo Studies : Preliminary studies in animal models indicated that treatment with certain nitrotriazole-based compounds resulted in significant reductions in parasite levels and increased immune responses .

Case Study 1: Antichagasic Activity

A derivative of this compound was evaluated for its antichagasic activity. The compound exhibited an IC50 of 0.09 μM against T. cruzi and demonstrated a high selectivity index (SI > 555), indicating minimal toxicity to host cells while effectively targeting the parasite .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing a series of triazole derivatives that were tested against a panel of bacterial pathogens. The results showed that several compounds had MIC values significantly lower than those of established antibiotics, making them promising candidates for further development in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Fluorinated vs. Chlorinated Substituents : The difluoromethyl group in the target compound may offer superior metabolic resistance compared to chlorinated analogs (e.g., 1-(3,4-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole), which are prone to dehalogenation in vivo .

- Sulfonyl Groups (MSNT) : Mesitylsulfonyl derivatives exhibit high stability and are used as coupling reagents, but their bulkiness may limit applications in drug delivery compared to smaller substituents like difluoromethyl .

Antifungal and Antiparasitic Activity

- 3-Nitro-1H-1,2,4-Triazole Derivatives : Compounds with aryl or alkyl substituents (e.g., 1-(2,4-difluorophenyl)-3-nitro-1H-1,2,4-triazole) show potent antifungal activity against Candida albicans (MIC₈₀ ≤ 0.125 µg/mL), outperforming fluconazole .

- Antitrypanosomatid Activity: 3-Nitro-1H-1,2,4-triazole derivatives (e.g., compound 15g) exhibit non-mutagenic antitrypanosomal activity (IC₅₀ = 0.5–2.0 µM against Trypanosoma cruzi), suggesting the nitro group enhances redox cycling in parasitic cells .

Energetic Materials

- Azoxy-Furazan Derivatives : Substituted triazoles with azoxy-furazan moieties demonstrate high detonation velocities (~8,500 m/s) and thermal stability (decomposition >250°C), making them candidates for solid propellants. The nitro group contributes to oxygen balance and energy density .

Biological Activity

1-(Difluoromethyl)-3-nitro-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antimicrobial agent, and its structural characteristics allow for various pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of a difluoromethyl group at the 1-position and a nitro group at the 3-position of the triazole ring. This unique substitution pattern is crucial for its biological activity.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Antiparasitic Activity : Demonstrated efficacy against Trypanosoma cruzi.

- Anticancer Potential : Some derivatives show cytotoxic effects against cancer cell lines.

Antimicrobial Activity

The compound has been evaluated against various bacterial strains, including those resistant to conventional antibiotics. A study showed that derivatives of 3-nitro-1H-1,2,4-triazole exhibited potent activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. faecium | 0.5 μg/mL |

| S. aureus | 0.25 μg/mL | |

| K. pneumoniae | 0.125 μg/mL |

Antiparasitic Activity

Recent research highlights the effectiveness of certain derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, compound 15g demonstrated an IC50 of 0.09 μM against this parasite, significantly outperforming existing treatments like benznidazole .

Case Studies

Several studies have focused on the pharmacological profile of triazole derivatives:

- A study evaluated various 3-nitro-1H-1,2,4-triazole derivatives for their antitrypanosomatid activity. The findings indicated that certain compounds had selectivity indices exceeding 500, suggesting a favorable therapeutic window .

- Another investigation into the structure-activity relationship (SAR) revealed that modifications to the triazole ring could enhance both antimicrobial and antiparasitic efficacy .

The biological activity of triazoles often stems from their ability to inhibit key enzymes involved in pathogen survival. For example:

- Inhibition of Ergosterol Biosynthesis : Triazoles disrupt fungal cell wall formation by inhibiting ergosterol biosynthesis.

- Nitro Group Activation : The nitro group in compounds like this compound can undergo reduction to generate reactive intermediates that damage cellular components in parasites .

Q & A

Q. Basic

- X-ray crystallography (e.g., ) confirms bond angles, dihedral angles (~56.58° between triazole rings), and hydrogen-bonding networks (N–H⋯N, C–H⋯O) critical for stability .

- Multinuclear NMR (¹⁹F, ¹H, ¹³C) identifies substituent positions:

What methodologies are used to assess thermal and chemical stability under varying conditions?

Q. Advanced

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (typically >200°C for nitro-triazoles).

- Differential Scanning Calorimetry (DSC) : Identifies exothermic events (e.g., detonation thresholds) and phase transitions .

- Solvent Stability Tests : Monitor degradation in polar (DMSO, H₂O) vs. non-polar (hexane) solvents via UV-Vis or HPLC. Contradictions in literature data often arise from impurities or varying humidity levels during testing .

How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and bond dissociation energies (BDEs) to predict nitro group reactivity and sensitivity .

- Solvatochromic Modeling : Correlates solvent polarity with UV-Vis spectral shifts to optimize reaction media .

- Molecular Dynamics : Simulates crystal packing effects on stability, validated against experimental crystallographic data .

How can conflicting reports on biological activity (e.g., antifungal vs. antibacterial) be reconciled?

Q. Advanced

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing CF₂ with CH₃) reveals steric/electronic influences on target binding .

- Enzymatic Assays : Direct testing against cytochrome P450 isoforms (e.g., lanosterol 14α-demethylase) clarifies mechanistic specificity .

- Controlled Meta-Analysis : Cross-referencing biological data with purity metrics (HPLC ≥98%) minimizes false positives from byproducts .

What strategies improve detonation performance while maintaining safety margins?

Q. Advanced

- Energetic Functionalization : Introducing azoxy or furazan moieties (e.g., ) increases density (1.85–1.95 g/cm³) and detonation velocity (8500–9000 m/s) but requires balancing with thermal stability .

- Co-crystallization : Combining with inert polymers (e.g., PVDF) reduces sensitivity to impact/friction without compromising energy output .

How does hydrogen bonding influence crystal packing and stability?

Basic

X-ray studies (e.g., ) reveal that intermolecular N–H⋯N and C–H⋯O bonds form extended chains along the b-axis, enhancing lattice energy. Disruption of these networks (e.g., via solvent inclusion) lowers melting points and stability .

What analytical techniques validate purity and quantify trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.